Cas no 117258-74-9 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure](https://fr.kuujia.com/scimg/cas/117258-74-9x500.png)
117258-74-9 structure
Nom du produit:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-t
- 1H-Cyclobut[e]indene,benzoic acid deriv.
- 4-Dehydro-dihydromelleolide
- Benzoicacid, 2,4-dihydroxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7aa,7bb)]-
- Melleolide F
- DTXSID001099339
- CHEBI:167712
- Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- 117258-74-9
- Dihydromelleolide
-
- Piscine à noyau: 1S/C23H30O6/c1-12-5-15(25)7-17(26)19(12)20(27)29-18-10-22(4)16-9-21(2,3)8-13(16)6-14(11-24)23(18,22)28/h5-7,13,16,18,24-26,28H,8-11H2,1-4H3/t13-,16+,18-,22-,23+/m1/s1
- La clé Inchi: PAOHIYZPMWDBLO-IDOJSZHESA-N
- Sourire: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3([H])[C@@]([H])([C@@]2(C)C1)CC(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O
Propriétés calculées
- Qualité précise: 402.20423867g/mol
- Masse isotopique unique: 402.20423867g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 4
- Complexité: 716
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 107Ų
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Littérature connexe
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
117258-74-9 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester) Produits connexes
- 1207326-91-7(4-Amino-5-(diethylamino)methyl-4H-1,2,4-triazole-3-thiol)
- 115002-69-2(dibenzyl(2-bromoethyl)amine hydrobromide)
- 2679933-97-0(rac-(2R,6S)-6-methyl-4-(prop-2-en-1-yloxy)carbonylmorpholine-2-carboxylic acid)
- 1315604-10-4(5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid)
- 110429-35-1(Paroxetine Hydrochloride Hemihydrate)
- 1081797-30-9(1,2-Dipropylhydrazine hydrochloride)
- 932320-66-6(2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 2013519-26-9(1-(3,3-dimethylpentyl)cyclopropane-1-sulfonyl chloride)
- 1428358-57-9(3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide)
- 898630-23-4(N2-(3,5-dichlorophenyl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
